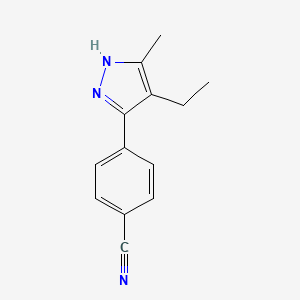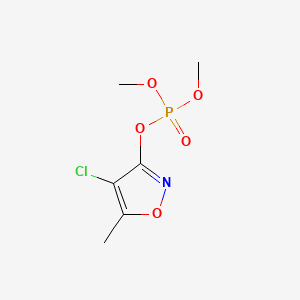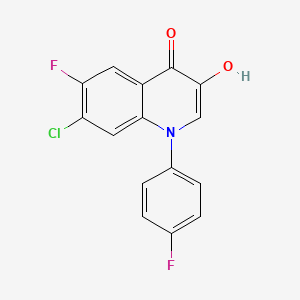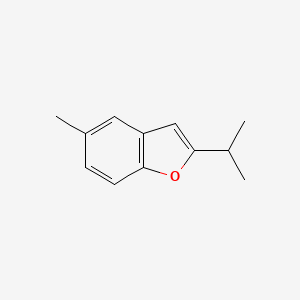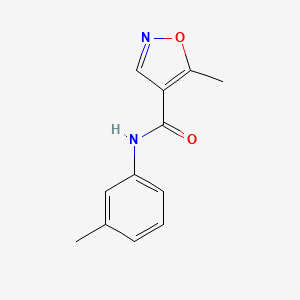
5-Methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-methyl-4-nitroisoxazole with m-toluidine under acidic conditions to form the desired product . Another approach involves the condensation of primary nitro compounds with aldehydes or activated ketones .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.
Scientific Research Applications
5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are explored for their potential as antiviral, anti-inflammatory, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Biological Studies: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-4-carboxylic acid
- 4-Methylisoxazole-5-carboxamide
- 3-Methylisoxazole-4-carboxamide
Uniqueness
5-Methyl-N-(m-tolyl)isoxazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
61643-27-4 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
BTGBRBNAKCUHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(ON=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


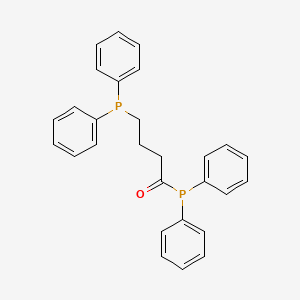

![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
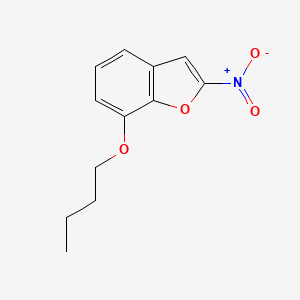
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)


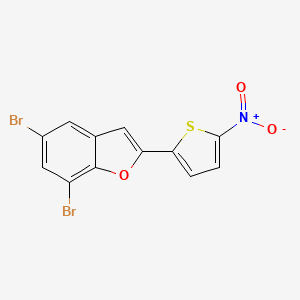
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
